molecular formula C16H13N5O4 B2778921 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170540-82-5

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2778921
CAS No.: 1170540-82-5
M. Wt: 339.311
InChI Key: AZMGUQVIOICWNB-UHFFFAOYSA-N
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Description

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13N5O4 and its molecular weight is 339.311. The purity is usually 95%.
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Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its diverse biological activities. This compound incorporates a benzofuran moiety, an oxadiazole ring, and a pyrazole structure, which are known for their pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

N 5 7 methoxybenzofuran 2 yl 1 3 4 oxadiazol 2 yl 1 methyl 1H pyrazole 3 carboxamide\text{N 5 7 methoxybenzofuran 2 yl 1 3 4 oxadiazol 2 yl 1 methyl 1H pyrazole 3 carboxamide}

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving phenolic precursors.
  • Synthesis of the 1,3,4-Oxadiazole Ring : Generally synthesized by reacting hydrazides with carboxylic acids under dehydrating conditions.
  • Coupling with Pyrazole : The final step involves acylation reactions to link the benzofuran derivative with the oxadiazole and pyrazole components.

Antimicrobial Activity

Research has shown that compounds containing benzofuran and oxadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study reported that similar compounds demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with notable results indicating high efficacy at concentrations as low as 31 µg/mL .
CompoundActivity Against S. aureusActivity Against E. coliActivity Against P. aeruginosa
Compound AHighly ActiveModerately ActiveHighly Active
Compound BModerately ActiveHighly ActiveModerately Active

Anticancer Properties

The pyrazole derivatives have been recognized for their anticancer potential. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanisms of Action : The inhibition of specific pathways associated with tumor growth and metastasis has been observed in vitro. For example, compounds have shown to induce apoptosis in cancer cell lines by activating caspase pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that similar compounds can significantly reduce levels of inflammatory markers such as TNF-α and IL-6 in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A series of synthesized pyrazoles were screened against various pathogens, revealing that certain derivatives exhibited stronger antibacterial activities compared to standard antibiotics .
  • Anticancer Screening : In a study evaluating the anticancer potential of oxadiazole derivatives, several compounds demonstrated significant cytotoxicity against breast and colon cancer cell lines .

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-21-7-6-10(20-21)14(22)17-16-19-18-15(25-16)12-8-9-4-3-5-11(23-2)13(9)24-12/h3-8H,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMGUQVIOICWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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